(R,S)-1-Methyl-3-nicotinoylpyrrolidone
CAS No.: 125630-28-6
VCID: VC20744733
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of (R,S)-1-Methyl-3-nicotinoylpyrrolidone(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a chemical compound with the molecular formula SynthesisThe synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone involves several organic chemistry techniques that may include the use of deuterated reagents for specific isotopic labeling. The synthetic route typically requires careful control of reaction conditions to ensure the integrity of the compound's structure. Synthetic Route ExampleA common synthetic pathway includes:
Biological Activity and Applications(R,S)-1-Methyl-3-nicotinoylpyrrolidone has been studied for its potential effects on neurotransmitter release and neuronal excitability, similar to nicotine's pharmacological profile. It serves as a biochemical probe in studying nicotinic acetylcholine receptors, which are implicated in various neurological processes . Research FindingsResearch indicates that compounds structurally related to (R,S)-1-Methyl-3-nicotinoylpyrrolidone can modulate neurotransmitter dynamics, making them valuable in pharmacological studies aimed at understanding addiction, cognition, and other neurological functions . Potential ApplicationsThe compound has potential applications in: |
---|---|
CAS No. | 125630-28-6 |
Product Name | (R,S)-1-Methyl-3-nicotinoylpyrrolidone |
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3 |
Standard InChIKey | SCVLPUZALILIEN-UHFFFAOYSA-N |
SMILES | CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Canonical SMILES | CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Synonyms | (+/-)-1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone; |
PubChem Compound | 4069086 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume